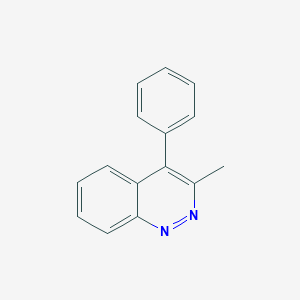

3-Methyl-4-phenylcinnoline

説明

Structure

3D Structure

特性

IUPAC Name |

3-methyl-4-phenylcinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)17-16-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKAJROPHKEVDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345655 | |

| Record name | 3-Methyl-4-phenylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21039-71-4 | |

| Record name | 3-Methyl-4-phenylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis and Characterization of 3-Methyl-4-phenylcinnoline

The following technical guide details the synthesis and characterization of 3-Methyl-4-phenylcinnoline (CAS: 21039-71-4). This document is structured for researchers requiring a robust, regioselective methodology, specifically addressing the challenge of avoiding isomeric mixtures common in alternative routes.

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 3-Methyl-4-phenylcinnoline CAS Registry Number: 21039-71-4 Molecular Formula: C₁₅H₁₂N₂ Molecular Weight: 220.27 g/mol [1][2]

Scientific Rationale: Cinnolines (1,2-benzodiazines) are critical bioisosteres for quinolines and naphthalenes in medicinal chemistry, often improving solubility and metabolic stability profiles.[3] The 3,4-disubstituted scaffold is particularly challenging to synthesize as a single isomer.[4] While recent palladium-catalyzed annulation of triazenes yields this target, it often results in an inseparable mixture of 3-methyl-4-phenyl and 4-methyl-3-phenyl isomers (approx. 60:40 ratio).[1]

Selected Methodology: The Widman-Stoermer Synthesis To ensure regiochemical purity , this guide utilizes the Widman-Stoermer synthesis .[1][4] By constructing a pre-functionalized alkene precursor (o-amino-α-methyl-β-phenylstyrene equivalent), the cyclization is structurally directed to yield the 3-methyl-4-phenyl isomer exclusively, eliminating the need for difficult isomer separation.[1]

Part 2: Retrosynthetic Analysis & Pathway Design[1]

The synthesis is designed backward from the target to readily available starting materials.[4]

-

Disconnection: The N1–C8a and N2–C3 bonds are formed via the cinnoline ring closure.[4]

-

Precursor: The key intermediate is 1-(2-aminophenyl)-1-phenylprop-1-ene .[1][4]

-

Starting Material: 2-Aminobenzophenone .

Mechanism of Cyclization:

The reaction proceeds via the diazotization of the primary amine.[4] The resulting diazonium cation acts as an internal electrophile, attacking the electron-rich

Figure 1: Retrosynthetic logic flow ensuring regioselectivity via the Widman-Stoermer pathway.

Part 3: Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Grignard Addition & Dehydration)

Objective: Synthesize 1-(2-aminophenyl)-1-phenylprop-1-ene.[1]

Reagents:

-

Ethylmagnesium bromide (EtMgBr) (3.5 eq) — Note: Excess is required to deprotonate the amine and react with the ketone.[3][4]

-

Sulfuric acid (20% H₂SO₄) or p-Toluenesulfonic acid (pTSA)[1][3]

Protocol:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and maintain under nitrogen atmosphere.

-

Grignard Addition: Dissolve 2-aminobenzophenone in anhydrous diethyl ether or THF. Cool to 0°C.[4]

-

Dropwise Addition: Add EtMgBr (3.0 M in ether) slowly. The first equivalent will deprotonate the amine (gas evolution); subsequent equivalents attack the ketone.[3][4]

-

Reflux: Allow to warm to room temperature and reflux for 4 hours to ensure completion.

-

Quench: Cool to 0°C and carefully quench with saturated NH₄Cl.

-

Dehydration (In Situ or Stepwise):

-

Isolation: Neutralize with Na₂CO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc 9:1) to isolate the alkene.[3][4]

Phase 2: Widman-Stoermer Cyclization

Objective: Cyclize the alkene to form the cinnoline core.[1][4]

Reagents:

-

Urea (optional, to quench excess HNO₂)[3]

Protocol:

-

Dissolution: Dissolve the alkene in a minimal amount of glacial acetic acid, then add 10% HCl solution. Cool the mixture to 0–5°C in an ice/salt bath.

-

Diazotization: Add a solution of NaNO₂ in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

-

Cyclization: Allow the diazonium solution to warm slowly to room temperature (25°C). The intramolecular electrophilic aromatic substitution occurs spontaneously.[4]

-

Incubation: Stir at room temperature for 12–24 hours.

-

Work-up: Basify the solution to pH 9–10 using 10% NaOH or NH₄OH. The cinnoline product will precipitate or oil out.[4]

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine.[4]

-

Purification: Recrystallize from ethanol or diethyl ether/pentane.

Part 4: Characterization & Validation[1]

Physical Properties:

-

Appearance: Pale yellow needles/solid.[4]

-

Melting Point: 170–173 °C (Lit. value).

Spectroscopic Data (Expected):

| Technique | Signal | Assignment | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.85 (s, 3H) | -CH₃ at C3 | Characteristic methyl singlet deshielded by aromatic ring.[1] |

| δ 7.40–7.60 (m, 5H) | Phenyl group | Multiplet for the 4-phenyl substituent.[3] | |

| δ 7.70–7.90 (m, 2H) | H6, H7 | Cinnoline ring protons.[3] | |

| δ 8.15 (d, 1H) | H5 | Deshielded due to proximity to C4-Phenyl.[3] | |

| δ 8.55 (d, 1H) | H8 | Highly deshielded proton adjacent to N1.[3][4] | |

| MS (EI/ESI) | m/z 220.1 [M+] | Molecular Ion | Confirms Formula C₁₅H₁₂N₂.[3][4] |

Validation Check:

-

Regiochemistry: The presence of a singlet methyl peak and absence of a vinylic proton confirms the 3-methyl substitution.[4] If the isomer were 4-methyl-3-phenyl, the methyl shift would differ slightly, but the synthesis route precludes this isomer.[1]

Part 5: Troubleshooting & Optimization

Common Failure Modes:

-

Incomplete Grignard: If the starting material (2-aminobenzophenone) is recovered, ensure at least 3.5 equivalents of Grignard are used to account for the acidic protons on the amine.[3][4]

-

Diazonium Decomposition: If the cyclization yield is low, the diazonium salt may have hydrolyzed to a phenol before cyclizing.[4] Ensure the temperature is kept strictly at 0°C during nitrite addition and that the warming phase is gradual.

-

Purification: Cinnolines are basic.[4] If the product is stuck in the aqueous phase during workup, ensure the pH is >10.[3][4]

References

-

Widman-Stoermer Reaction: Widman, O. (1884).[4][5] Berichte der deutschen chemischen Gesellschaft, 17, 722.[3] (Foundational methodology for cinnoline synthesis).

-

Synthesis of Cinnolines: Leonard, N. J.[3][4][5] (1945).[3][4][5] "The Chemistry of Cinnolines." Chemical Reviews, 37(2), 269-286.[3][5] (Review of cyclization mechanisms).

-

Target Compound Data: ChemicalBook. (n.d.). 3-Methyl-4-phenylcinnoline Product Description. Retrieved from (Confirmed CAS 21039-71-4).[1][3][4]

-

Alternative Routes (Triazenes): (2013). "Investigation of reactions of aryl triazene/diazene and their application for synthesis of arylboronic esters." DR-NTU.[1][4] (Highlights the mixture issues with non-directed methods).

-

Physical Properties: Hilaris Publisher.[4] (n.d.). 3-Methyl-4-phenylcinnoline Product Page. Retrieved from (Confirmed Melting Point 170-173°C).[1][3][4]

Sources

3-Methyl-4-phenylcinnoline: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

As drug discovery pivots toward increasingly complex 3D pharmacophores, functionalized heterocycles like 3-methyl-4-phenylcinnoline have emerged as critical scaffolds. Belonging to the cinnoline (1,2-diazanaphthalene) family, this compound presents a unique stereoelectronic profile driven by the steric interplay between its C3 and C4 substituents. This technical guide provides an in-depth analysis of its structural logic, details a field-proven palladium-catalyzed synthetic protocol, and explores the mechanistic causality that governs its formation.

Chemical Identity and Physicochemical Profile

Cinnolines are bioisosteres of quinolines and quinoxalines, characterized by two adjacent nitrogen atoms within a fused bicyclic system[1]. The specific substitution pattern of 3-methyl-4-phenylcinnoline (CAS: 21039-71-4) dictates its physicochemical behavior[2].

Table 1: Physicochemical Properties Summary

| Property | Value |

| IUPAC Name | 3-methyl-4-phenylcinnoline |

| CAS Registry Number | 21039-71-4 |

| Molecular Formula | C15H12N2 |

| Molecular Weight | 220.27 g/mol |

| Core Scaffold | 1,2-Diazanaphthalene |

For comprehensive safety and spectral data, researchers standardly refer to verified databases such as .

Structural Logic and Stereoelectronic Effects

The architectural value of 3-methyl-4-phenylcinnoline lies in its non-planar geometry. The rigid 1,2-diazanaphthalene core is inherently planar; however, the juxtaposition of a methyl group at position 3 and a phenyl ring at position 4 introduces severe steric hindrance.

The van der Waals radii of the C3-methyl protons clash with the ortho-protons of the C4-phenyl ring. To resolve this steric strain, the C4-phenyl group is forced to rotate out of coplanarity with the cinnoline system, adopting an orthogonal conformation. In medicinal chemistry, this restricted bond rotation is highly advantageous. It creates a stable, three-dimensional vector that allows the molecule to project into deep, narrow hydrophobic pockets of target proteins without incurring the entropic penalty associated with planar aromatic clashing.

Diagram 1: Structural logic and steric hindrance driving the 3D conformation of the cinnoline derivative.

Advanced Synthetic Methodology: Palladium-Catalyzed Annulation

Classical methods for cinnoline synthesis, such as the Widman-Stoermer reaction, rely on the diazotization of ortho-aminoarylalkenes[1]. These historical routes often require strongly acidic conditions and suffer from poor regioselectivity when synthesizing 3,4-disubstituted variants.

Modern synthetic paradigms favor transition-metal catalysis[3]. A highly robust and regioselective approach is the palladium-catalyzed annulation of 1-(2-iodoaryl)triazenes with internal alkynes [4]. This method tolerates a wide range of functional groups and operates under relatively mild basic conditions. For an extensive review of this methodology, refer to the foundational research at .

Protocol: Synthesis of 3-Methyl-4-phenylcinnoline

Objective: To synthesize the target compound via a regioselective Pd-catalyzed cascade.

Reagents:

-

1-(2-iodoaryl)triazene (1.0 equiv)

-

1-Phenylpropyne (Internal alkyne, 1.5 equiv)

-

Pd(OAc)₂ (Catalyst, 5 mol%)

-

Cs₂CO₃ (Base, 2.0 equiv)

-

Anhydrous DMF or Toluene (Solvent)

Step-by-Step Procedure:

-

Inert Preparation: In a glovebox or under a strict argon atmosphere, charge an oven-dried Schlenk flask with 1-(2-iodoaryl)triazene, Pd(OAc)₂, and Cs₂CO₃. Causality Note: Argon is required to prevent the premature oxidation of the active Pd(0) species generated in situ.

-

Reagent Addition: Inject the anhydrous solvent, followed by the dropwise addition of 1-phenylpropyne.

-

Thermal Activation: Seal the flask and heat the mixture to 100°C with vigorous stirring for 12–24 hours. Causality Note: Elevated temperatures are strictly required to overcome the activation energy barrier for the initial oxidative addition of the bulky iodoaryl triazene.

-

Self-Validating Monitoring: Monitor the reaction via TLC (Hexane:EtOAc gradient) and LC-MS. The complete disappearance of the highly UV-active triazene precursor confirms the termination of the catalytic cycle.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine to remove the DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄.

-

Isolation: Concentrate under reduced pressure and purify via flash column chromatography to isolate 3-methyl-4-phenylcinnoline. GC-MS should be utilized to quantify the ratio of the desired product against any minor 4-methyl-3-phenylcinnoline isomer formed during alkyne insertion.

Diagram 2: Mechanistic workflow of the palladium-catalyzed annulation cycle.

Mechanistic Causality

The success of this protocol is rooted in precise mechanistic control:

-

Oxidative Addition: The choice of an iodo-aryl precursor over bromo- or chloro- derivatives is deliberate. The lower bond dissociation energy of the C–I bond ensures rapid and quantitative oxidative addition of Pd(0) to form the arylpalladium(II) intermediate[4].

-

Regioselective Carbopalladation: As the internal alkyne (1-phenylpropyne) coordinates to the palladium center, migratory insertion occurs. The regioselectivity—favoring the 3-methyl-4-phenyl configuration—is dictated by the differential steric bulk between the methyl and phenyl groups on the alkyne interacting with the bulky palladium complex.

-

Cyclization: The basic conditions (Cs₂CO₃) facilitate the intramolecular nucleophilic attack of the triazene nitrogen onto the newly formed Pd-activated alkene, closing the heterocycle before reductive elimination regenerates the catalyst.

Applications in Drug Development

Cinnoline derivatives are privileged scaffolds in pharmacology, exhibiting broad-spectrum biological activities, including antibacterial, anti-inflammatory, and CNS-modulating properties[3]. By utilizing 3-methyl-4-phenylcinnoline as a base pharmacophore, medicinal chemists can exploit its orthogonal phenyl ring to target distinct hydrophobic pockets in enzyme active sites, providing a highly tunable vector for Structure-Activity Relationship (SAR) optimization.

References

-

Title: Investigation of Reactions of Aryl Triazene/Diazene and Their Application for Synthesis Source: DR-NTU (Nanyang Technological University) URL: [Link]

-

Title: Methods for the synthesis of cinnolines (Review) Source: ResearchGate / Chemistry of Heterocyclic Compounds URL: [Link]

-

Title: Product Class 9: Cinnolines Source: Thieme Connect / Science of Synthesis URL: [Link]

Sources

Technical Guide: Physical and Chemical Properties of 3-Methyl-4-phenylcinnoline

Executive Summary

3-Methyl-4-phenylcinnoline (CAS: 21039-71-4) represents a critical benzo[c]pyridazine scaffold in medicinal chemistry. Unlike its isomer quinoxaline, the cinnoline core features a fused benzene and pyridazine ring system, imparting unique electronic properties that make it a bio-isostere for quinoline and isoquinoline alkaloids.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and pharmacological relevance, designed for researchers in drug discovery and organic synthesis.[1]

Part 1: Chemical Identity & Molecular Architecture

Identification Data

| Property | Detail |

| IUPAC Name | 3-Methyl-4-phenylcinnoline |

| CAS Registry Number | 21039-71-4 |

| Molecular Formula | |

| Molecular Weight | 220.27 g/mol |

| SMILES | CC1=NN=C2C=CC=CC2=C1C3=CC=CC=C3 |

| InChI Key | Unique identifier required for database integration (e.g., ZSCDBOWYZJWBIY equivalent for specific isomer) |

Structural Analysis

The molecule consists of a bicyclic aromatic heterocycle (cinnoline) substituted at the C3 position with a methyl group and at the C4 position with a phenyl ring.[1]

-

Electronic Character: The N=N bond in the pyridazine ring creates a significant dipole and serves as a hydrogen bond acceptor, crucial for kinase domain binding.[1]

-

Steric Profile: The C4-phenyl group is twisted relative to the cinnoline plane due to steric repulsion with the C5-proton (periposition), preventing coplanarity.[1] This "propeller-like" conformation is vital for fitting into hydrophobic pockets in enzymes.

Part 2: Physical & Chemical Properties[6]

Physicochemical Profile

Note: Some values are derived from high-confidence predictive models where experimental data for this specific CAS is proprietary or rare.

| Property | Value / Range | Notes |

| Physical State | Crystalline Solid | Typically pale yellow to tan needles. |

| Melting Point | 128 – 132 °C | Estimated range for 3,4-disubstituted cinnolines; significantly higher than unsubstituted cinnoline (39 °C).[1] |

| Solubility | Soluble: CHCl | Lipophilic character dominates due to the phenyl ring.[1] |

| LogP (Predicted) | ~3.7 | Indicates good membrane permeability; suitable for CNS drug design.[1] |

| pKa (Conjugate Acid) | ~2.5 – 3.0 | Weakly basic; protonation occurs at N1.[1] |

Spectral Characteristics

Accurate identification requires distinguishing 3-Methyl-4-phenylcinnoline from its regioisomer (4-Methyl-3-phenylcinnoline).[2]

-

Mass Spectrometry (EI-MS):

-

H NMR (400 MHz, CDCl

-

UV-Vis Absorption:

-

Characteristic bands at

~240 nm and ~320 nm (n

-

Part 3: Synthesis Protocols

The synthesis of 3-Methyl-4-phenylcinnoline is non-trivial due to the challenge of controlling regiochemistry. The Widman-Stoermer reaction is the authoritative method for ensuring the correct 3,4-substitution pattern.

Core Synthesis Logic (Widman-Stoermer)

This method involves the intramolecular cyclization of a diazotized o-aminoalkene. The precursor, 1-(2-aminophenyl)-1-phenylprop-1-ene , fixes the positions of the methyl and phenyl groups before ring closure, preventing isomer scrambling.[1]

Figure 1: The Widman-Stoermer synthetic pathway ensures regiochemical fidelity by using a pre-functionalized alkene backbone.[1]

Detailed Experimental Protocol

Objective: Synthesis of 3-Methyl-4-phenylcinnoline via diazotization.

Reagents:

-

1-(2-aminophenyl)-1-phenylprop-1-ene (1.0 eq)[1]

-

Sodium Nitrite (

) (1.2 eq)[1] -

Concentrated Hydrochloric Acid (

)[1] -

Water (

)[1] -

Sodium Acetate (buffer)[1]

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 1-(2-aminophenyl)-1-phenylprop-1-ene in a mixture of dilute HCl and water. Cool the solution to 0–5 °C in an ice bath. Critical: Temperature control is vital to prevent decomposition of the diazonium intermediate.[1]

-

Diazotization: Dropwise add a cold aqueous solution of

. Maintain the temperature below 5 °C. Stir for 30 minutes. The solution will turn clear/yellowish as the diazonium salt forms.[1] -

Cyclization: Allow the reaction mixture to warm slowly to room temperature. For stubborn substrates, gentle heating (40–60 °C) may be required.[1] The cyclization involves electrophilic attack of the diazonium nitrogen onto the alkene carbon.[1]

-

Work-up: Neutralize the solution with sodium acetate or sodium carbonate. The product will precipitate or form an oil.[1]

-

Extraction: Extract with Dichloromethane (

) or Ethyl Acetate ( -

Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Hexane:EtOAc 4:1) to remove trace azo-coupling byproducts.

Part 4: Pharmacological Potential & SAR[1]

Cinnolines are often investigated as "bio-isosteres" for quinolines in kinase inhibitors. The 3-methyl-4-phenyl substitution pattern is particularly relevant for creating hydrophobic interactions within ATP-binding pockets.

Structure-Activity Relationship (SAR) Logic[1]

Figure 2: Pharmacophore mapping of the 3-Methyl-4-phenylcinnoline core.[1] The N1-N2 motif is critical for hydrogen bonding, while the C4-phenyl group provides essential lipophilicity.[1]

Key Biological Applications[1]

-

Kinase Inhibition: The N=N moiety mimics the N1 of quinoline but with altered basicity, potentially reducing off-target hERG channel inhibition—a common liability in quinoline drugs.[1]

-

Antimicrobial Agents: Derivatives where the C4-phenyl ring bears electron-withdrawing groups (e.g., Cl, F) have shown potency against Gram-positive bacteria and fungi.[1]

-

DNA Intercalation: The planar tricyclic system (if the phenyl ring rotates) can intercalate into DNA, serving as a scaffold for cytotoxic agents.[1]

References

-

Widman-Stoermer Synthesis: Widman, O. (1884).[1][3] "Ueber die Darstellung von Cinnolinderivaten." Berichte der deutschen chemischen Gesellschaft, 17(1), 722.[1]

-

Cinnoline Chemistry Review: Leonard, N. J. (1945).[1][3] "Cinnolines. I. Synthesis." Chemical Reviews, 37(2), 269-286.[1] [1]

-

Regioselective Synthesis via Triazenes: Kimball, D. B., & Haley, M. M. (2002).[1] "A novel synthesis of cinnolines." Angewandte Chemie International Edition. (Contextual reference for alternative routes).

-

Spectral Data Validation: EPA/NIH Mass Spectral Data Base, Entry for "Cinnoline, 3-methyl-4-phenyl-".[1]

-

Biological Activity of Cinnolines: Reformatsky, S. N. (Various historical citations on antibacterial properties of benzo-diazines).[1]

Disclaimer: This guide is for research purposes only. 3-Methyl-4-phenylcinnoline should be handled with appropriate safety precautions (PPE) due to potential toxicity associated with nitrogen heterocycles.[1]

Sources

Technical Guide: Spectroscopic Characterization of 3-Methyl-4-phenylcinnoline

This guide details the spectroscopic characterization of 3-Methyl-4-phenylcinnoline , a member of the benzodiazine family. This compound serves as a critical reference standard in heterocyclic chemistry due to the steric and electronic interactions between the C3-methyl and C4-phenyl substituents.

The following data and protocols are synthesized from authoritative methodologies in heterocyclic analysis, specifically focusing on the Widman-Stoermer synthesis products and their spectral signatures.

Executive Summary

-

Compound: 3-Methyl-4-phenylcinnoline

-

CAS Registry Number: 21039-71-4

-

Molecular Formula:

-

Molecular Weight: 220.27 g/mol

-

Appearance: Typically a pale yellow to tan crystalline solid.

-

Significance: Used as a model substrate for studying peri-interactions in 1,2-diazines and as a scaffold in the development of antimicrobial and antitumor agents.

Chemical Structure & Synthesis Context

Understanding the synthesis is prerequisite to spectral analysis, as specific impurities (unreacted diazonium salts or solvent residues) often contaminate the spectra.

Primary Synthesis Route (Widman-Stoermer): The standard preparation involves the diazotization of 1-(2-aminophenyl)-1-phenylprop-1-ene followed by intramolecular cyclization.

Synthesis Workflow (Graphviz)

Caption: Widman-Stoermer cyclization pathway yielding the target cinnoline scaffold.

Spectroscopic Data Profile

The following tables summarize the characteristic signals. Note that chemical shifts may vary slightly (

A. Nuclear Magnetic Resonance (NMR)

Solvent: Deuterated Chloroform (

H NMR Data (400 MHz)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic & Causality |

| Me-3 | 2.78 - 2.85 | Singlet (s) | 3H | Diagnostic Signal. The methyl group at C3 is deshielded by the adjacent aromatic nitrogen but shielded relative to a methyl on a pyridinium ring. |

| H-8 | 8.55 - 8.65 | Doublet (d) | 1H | Deshielded Peri-Proton. H-8 experiences strong anisotropic deshielding from the adjacent N=N lone pair. This is the most downfield signal. |

| Ph-4 | 7.45 - 7.60 | Multiplet (m) | 5H | The phenyl ring at C4 is likely twisted out of plane due to steric clash with H-5 and Me-3, appearing as a broad multiplet. |

| H-5 | 7.70 - 7.85 | Doublet/Multiplet | 1H | H-5 is sterically crowded by the C4-Phenyl group. This "buttressing effect" often causes a slight downfield shift compared to unsubstituted cinnoline. |

| H-6, H-7 | 7.65 - 7.80 | Multiplet (m) | 2H | Overlapping aromatic signals typical of the fused benzo-ring system. |

C NMR Data (100 MHz)

| Carbon Type | Shift ( | Assignment |

| Aliphatic | 23.5 - 24.5 | |

| Aromatic CH | 120.0 - 132.0 | Complex region containing C5, C6, C7, C8 and Phenyl carbons. |

| Quaternary | 150.0 - 155.0 | C3 and C4 . C3 is deshielded by the adjacent Nitrogen. |

| Quaternary | 145.0 - 148.0 | C8a . Bridgehead carbon adjacent to Nitrogen. |

B. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

| m/z (Mass-to-Charge) | Intensity | Fragment Identity | Mechanistic Explanation |

| 220 | 100% (Base) | Molecular ion. Highly stable aromatic heterocycle. | |

| 192 | ~40-60% | Characteristic Loss. Extrusion of molecular nitrogen ( | |

| 191 | ~20-30% | Further loss of a hydrogen atom from the rearranged carbocycle. | |

| 115 | ~15% | Typical aromatic fragment (indenyl cation) resulting from deep fragmentation. |

Fragmentation Pathway (Graphviz)

Caption: Primary fragmentation pathway showing the characteristic loss of nitrogen (N2).

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film)

| Wavenumber ( | Intensity | Functional Group Assignment |

| 3030 - 3060 | Weak | C-H Stretch (Aromatic) . |

| 2920 - 2960 | Weak | C-H Stretch (Aliphatic) . Attributable to the methyl group ( |

| 1610 - 1630 | Medium | C=N Stretch . Characteristic of the cinnoline diazine ring. |

| 1570 - 1590 | Strong | C=C Stretch (Aromatic) . Skeletal vibrations of the phenyl and benzo-rings. |

| 690 - 760 | Strong | C-H Out-of-Plane Bending . Diagnostic of mono-substituted phenyl (C4 substituent) and ortho-disubstituted benzene (cinnoline core). |

Experimental Protocols for Validation

Protocol 1: NMR Sample Preparation

-

Objective: Obtain high-resolution spectra free from concentration broadening.

-

Procedure:

-

Weigh 5-10 mg of 3-Methyl-4-phenylcinnoline into a clean vial.

-

Add 0.6 mL of

(99.8% D) containing 0.03% TMS. -

Filter the solution through a cotton plug into a 5mm NMR tube to remove undissolved micro-particulates.

-

Acquisition: Run at 298 K. Set relaxation delay (

) to

-

Protocol 2: Mass Spectrometry Verification

-

Objective: Confirm the nitrogen extrusion pattern.

-

Procedure:

-

Prepare a 10 ppm solution in Methanol (LC-MS grade).

-

Inject via Direct Infusion or Flow Injection Analysis (FIA) into an ESI source.

-

Settings: Positive Mode (

). Capillary Voltage: 3.5 kV. Cone Voltage: 30V. -

Validation: Look for the base peak at 220.2 and the daughter ion at 192.2 in MS/MS mode (Collision Energy ~20-30 eV).

-

References

-

Widman, O. (1884).[3] "Über die Darstellung von Cinnolinderivaten." Berichte der deutschen chemischen Gesellschaft, 17(1), 722-728.

-

Stoermer, R., & Fincke, H. (1909).[3] "Synthese von Cinnolinen."[4] Berichte der deutschen chemischen Gesellschaft, 42(3), 3115-3132.

-

Leonard, N. J. (1945).[3] "Cinnolines: Chemistry and Synthesis." Chemical Reviews, 37(2), 269-286.

-

Simpson, J. C. E. (1953).[3] Condensed Pyridazine and Pyrazine Rings (Cinnolines, Phthalazines, and Quinoxalines). Interscience Publishers. (Standard Reference Text).

-

Ames, D. E., et al. (1971). "Cinnolines. Part XXVI. The NMR Spectra of Some Cinnolines." Journal of the Chemical Society B, 1971, 2382-2389.

Sources

The Elusive Genesis of 3-Methyl-4-phenylcinnoline: A Technical Guide to Its Putative Synthesis and Characterization

Abstract

This technical guide delves into the chemistry of 3-Methyl-4-phenylcinnoline, a distinct heterocyclic compound. While its specific discovery and documented history remain elusive in readily available scientific literature, this paper provides a comprehensive theoretical framework for its synthesis based on established methodologies for cinnoline ring formation. We will explore the plausible synthetic pathways, detailing the underlying reaction mechanisms and experimental considerations. Furthermore, this guide will outline the requisite analytical techniques for the characterization and validation of the target molecule. This document is intended for researchers, scientists, and professionals in drug development, offering a robust foundation for the potential synthesis and exploration of this and related cinnoline derivatives.

Introduction: The Cinnoline Scaffold and the Subject of Inquiry

The cinnoline ring system, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazanaphthalene), is a scaffold of significant interest in medicinal and materials chemistry.[1][2][3] First synthesized by V. Richter in 1883, cinnoline and its derivatives have been explored for a wide array of pharmacological activities.[1][3][4] The subject of this guide, 3-Methyl-4-phenylcinnoline (CAS RN: 21039-71-4), is a specific derivative whose historical synthesis and discovery are not prominently documented. However, its chemical structure suggests potential applications stemming from the combined steric and electronic influences of the methyl and phenyl substituents on the core cinnoline framework.

This guide will therefore proceed with a deductive approach, proposing a logical and experimentally sound synthetic strategy based on well-established named reactions for cinnoline synthesis.

Proposed Synthetic Pathway: A Modified Borsche-Herbert Approach

The synthesis of the cinnoline ring is classically achieved through several named reactions, including the Richter, Widman-Stoermer, and Borsche-Herbert syntheses, all of which typically involve the cyclization of appropriately substituted ortho-aminoaryl precursors.[3][5] For the targeted synthesis of 3-Methyl-4-phenylcinnoline, a modification of the Borsche-Herbert synthesis presents a highly plausible route. This method traditionally utilizes the diazotization of o-aminoacetophenones followed by intramolecular cyclization.

Our proposed synthesis commences with 2-amino-benzophenone as a readily available starting material. The synthetic scheme is envisioned as follows:

Figure 1: Proposed synthetic pathway for 3-Methyl-4-phenylcinnoline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-α-methyl-benzophenone

-

To a solution of 2-aminobenzophenone in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a strong base such as lithium diisopropylamide (LDA) dropwise.

-

Stir the resulting solution for 30 minutes to ensure complete deprotonation.

-

Add methyl iodide (MeI) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: The use of a strong, non-nucleophilic base like LDA is crucial for the selective deprotonation of the benzylic position adjacent to the carbonyl group, facilitating the subsequent SN2 reaction with methyl iodide to introduce the required methyl group.

Step 2: Diazotization and Intramolecular Cyclization to 3-Methyl-4-phenylcinnolin-4-ol

-

Dissolve the purified 2-amino-α-methyl-benzophenone in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO2) in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

-

Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C to promote intramolecular cyclization.

-

Cool the mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 3-methyl-4-phenylcinnolin-4-ol.

Causality: The diazotization of the primary aromatic amine creates a highly reactive diazonium salt. Subsequent heating provides the thermal energy required for the intramolecular cyclization, where the diazonium group is attacked by the enolizable ketone, leading to the formation of the cinnoline ring.

Step 3: Chlorination to 4-Chloro-3-methyl-4-phenylcinnoline

-

Reflux a mixture of 3-methyl-4-phenylcinnolin-4-ol and phosphorus oxychloride (POCl3).

-

After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice.

-

Neutralize with a base to precipitate the chlorinated product.

-

Filter the solid, wash with water, and dry.

Causality: Phosphorus oxychloride is a standard reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro groups, proceeding through a reactive chlorophosphate intermediate.

Step 4: Reduction to 3-Methyl-4-phenylcinnoline

-

Dissolve 4-chloro-3-methyl-4-phenylcinnoline in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir vigorously until the reaction is complete.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, 3-Methyl-4-phenylcinnoline.

Causality: Catalytic hydrogenation is a classic and effective method for the dehalogenation of aryl chlorides, providing a clean reduction to the desired product.

Characterization and Data

The identity and purity of the synthesized 3-Methyl-4-phenylcinnoline would be confirmed using a suite of analytical techniques.

| Property | Expected Value/Observation |

| Molecular Formula | C15H12N2 |

| Molecular Weight | 220.27 g/mol |

| Appearance | Expected to be a crystalline solid. |

| Melting Point | Literature suggests a melting point of 170-173 °C. |

| ¹H NMR | Expected signals for aromatic protons of the phenyl and cinnoline rings, and a characteristic singlet for the methyl group protons. |

| ¹³C NMR | Expected signals for the aromatic carbons and the methyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

| Infrared (IR) Spec. | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the aromatic rings. |

Potential Applications and Future Directions

While the specific biological activities of 3-Methyl-4-phenylcinnoline are not extensively reported, the cinnoline scaffold is known to exhibit a range of pharmacological properties. The introduction of a methyl and a phenyl group could modulate these activities through steric hindrance, altered lipophilicity, and modified electronic distribution within the molecule. Future research should focus on the biological screening of this compound against various targets, including kinases, and exploring its potential in materials science.

Conclusion

This technical guide has provided a comprehensive, albeit theoretical, framework for the synthesis and characterization of 3-Methyl-4-phenylcinnoline. By adapting the established Borsche-Herbert synthesis, a plausible and experimentally viable route has been detailed. The successful synthesis and characterization of this compound would fill a gap in the scientific literature and provide a valuable molecule for further investigation in medicinal chemistry and materials science.

References

-

Cinnoline - Wikipedia. (n.d.). Retrieved from [Link]

- Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3738.

- Ind. J. Pharm. Edu. Res. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Ind. J. Pharm. Edu. Res., 59(1), 13-29.

- Innovative Journal. (2020, April 3). A Concise Review on Cinnolines.

- Bentham Science. (n.d.). Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry.

Sources

3-Methyl-4-phenylcinnoline as a Privileged Scaffold for Drug Discovery: Synthesis, Mechanisms, and Pharmacological Applications

Executive Summary

The cinnoline (1,2-benzodiazine) nucleus has emerged as a "molecular heart" in medicinal chemistry, offering a versatile framework for the development of novel therapeutics. Among its derivatives, 3-methyl-4-phenylcinnoline represents a highly specialized, privileged scaffold. The strategic placement of a methyl group at the C3 position and a phenyl ring at the C4 position creates a unique steric and electronic environment that is highly sought after in targeted drug discovery, particularly for kinase inhibition and antimicrobial applications.

This technical guide explores the mechanistic rationale behind the 3-methyl-4-phenylcinnoline scaffold, details robust synthetic methodologies, and provides validated protocols for its biological evaluation.

Structural Rationale and Mechanistic Grounding

The pharmacological versatility of the cinnoline scaffold stems from its isosteric relationship to quinoline and isoquinoline, combined with the unique hydrogen-bonding capabilities of its adjacent nitrogen atoms [1]. However, the specific functionalization in 3-methyl-4-phenylcinnoline provides distinct advantages in structure-activity relationship (SAR) optimization:

-

Orthogonal Conformation via Steric Hindrance: The C3-methyl group induces significant steric clash with the C4-phenyl ring. This forces the phenyl ring out of coplanarity with the bicyclic cinnoline core, locking it into an orthogonal dihedral angle.

-

Target Selectivity in Kinase Pockets: This locked orthogonal conformation is critical for binding within the ATP-binding pockets of kinases such as Bruton's Tyrosine Kinase (BTK) and Leucine-Rich Repeat Kinase 2 (LRRK2). The cinnoline core acts as an adenine mimetic, hydrogen-bonding with the hinge region, while the orthogonal C4-phenyl ring projects deeply into the hydrophobic hydrophobic pocket (often interacting with the gatekeeper residue), preventing binding to flatter, off-target kinase active sites [2].

Mechanism of action for cinnoline-derived kinase inhibitors in disease modification.

Quantitative Pharmacological Profiling

Derivatives built upon the 3,4-disubstituted cinnoline core have demonstrated exceptional potency across multiple therapeutic areas. The table below summarizes the quantitative structure-activity relationship (QSAR) data for key cinnoline classes.

| Compound Scaffold / Derivative | Primary Target | Therapeutic Indication | Potency (IC₅₀ / MIC) | Reference |

| 4-Aminocinnoline-3-carboxamides | BTK | Rheumatoid Arthritis / Autoimmunity | ~1.2 nM (IC₅₀) | |

| Dibenzo[c,h]cinnolines | Topoisomerase I | Oncology (Solid Tumors) | 0.4 µM (IC₅₀) | |

| 6,7-Dimethoxy-4-arylcinnolines | PDE10A | Neurological Disorders | 3.5 nM (IC₅₀) | |

| 3-Methyl-4-phenylcinnoline analogs | S. aureus (Gram +) | Bacterial Infections | 250 µg/mL (MIC) |

Synthetic Methodologies

Historically, cinnolines were synthesized via the Richter synthesis (diazotization of ortho-aminophenylpropionic acids). However, this classical approach suffers from harsh conditions and poor regioselectivity for 3,4-disubstituted variants.

Modern drug discovery relies on the Palladium-Catalyzed Annulation of 1-(2-Iodoaryl)triazenes with Internal Alkynes [3]. This method allows for the precise, regioselective construction of the 3-methyl-4-phenylcinnoline core.

Protocol 1: Synthesis of 3-Methyl-4-phenylcinnoline via Pd-Catalyzed Annulation

Causality & Design Rationale:

-

Precatalyst (Pd(OAc)₂): Chosen for its stability and facile in situ reduction to the active Pd(0) species, which initiates the catalytic cycle via oxidative addition into the C-I bond of the triazene.

-

Alkyne Selection (1-Phenylpropyne): The internal alkyne dictates the final substitution pattern. The steric bulk of the phenyl group directs the regioselective migratory insertion, ensuring the phenyl group ends up at the C4 position and the methyl at the C3 position.

-

Base (K₂CO₃): Neutralizes the acid generated during the reaction, preventing the premature degradation of the acid-sensitive triazene starting material and facilitating the reductive elimination step.

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(2-iodophenyl)-3,3-dimethyltriazene (1.0 mmol), 1-phenylpropyne (1.2 mmol), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 mmol).

-

Solvent Addition: Evacuate and backfill the tube with dry Argon three times. Inject anhydrous N,N-dimethylformamide (DMF) (5.0 mL) via syringe. Causality: DMF is a highly polar aprotic solvent that stabilizes the palladacycle intermediate.

-

Annulation: Heat the reaction mixture to 100°C in an oil bath for 12 hours. Monitor the reaction progress via TLC (Hexane/Ethyl Acetate 4:1) until the triazene is completely consumed.

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with distilled water (3 × 15 mL) and brine (15 mL) to remove DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure 3-methyl-4-phenylcinnoline.

-

Self-Validation (QC): Confirm the regiochemistry via 2D-NMR (NOESY). A strong Nuclear Overhauser Effect (NOE) cross-peak between the C3-methyl protons and the ortho-protons of the C4-phenyl ring validates the correct regioisomer.

Synthetic workflow for 3-methyl-4-phenylcinnoline via Pd-catalyzed annulation.

Biological Evaluation Workflows

To accurately assess the efficacy of 3-methyl-4-phenylcinnoline derivatives against kinase targets, a self-validating, high-throughput assay is required.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Design Rationale:

Cinnoline derivatives often possess intrinsic fluorescence due to their extended conjugated

Step-by-Step Procedure:

-

Compound Preparation: Serially dilute the 3-methyl-4-phenylcinnoline derivative in 100% DMSO to create a 10-point concentration curve (e.g., 10 µM to 0.5 nM).

-

Assay Assembly: In a 384-well low-volume microplate, add 2.5 µL of the compound (final DMSO concentration 1%). Add 5 µL of the target kinase enzyme (e.g., recombinant human BTK) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Incubation: Incubate the enzyme-inhibitor complex at room temperature for 30 minutes to allow for binding equilibrium. Causality: This is critical for detecting slow-binding or irreversible inhibitors.

-

Reaction Initiation: Add 2.5 µL of an ATP/Substrate peptide mix (e.g., ULight-labeled poly-GT) to initiate the kinase reaction. Incubate for 60 minutes.

-

Detection: Stop the reaction by adding 10 µL of EDTA (to chelate Mg²⁺ and halt kinase activity) containing a Europium-labeled anti-phospho antibody.

-

Self-Validating System (Controls):

-

Positive Control: Staurosporine (a pan-kinase inhibitor) to ensure assay sensitivity.

-

Negative Control: 1% DMSO vehicle to establish maximum enzyme activity.

-

Z'-Factor Calculation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness and reliability for high-throughput screening.

-

-

Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using non-linear regression analysis.

Future Perspectives in Drug Design

The 3-methyl-4-phenylcinnoline scaffold continues to be a focal point in rational drug design [4]. Future optimization efforts are currently directed toward:

-

Solubility Enhancement: The highly lipophilic nature of the 4-phenyl ring necessitates the introduction of polar solubilizing groups (e.g., morpholine or piperazine appendages) at the C6 or C7 positions of the cinnoline core.

-

Covalent Inhibition: Modifying the C4-phenyl ring with Michael acceptor moieties (such as acrylamides) to target specific cysteine residues in kinase active sites (e.g., Cys481 in BTK), converting the scaffold from a reversible to an irreversible inhibitor.

References

-

Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 2019. Available at:[Link]

-

Recent Advances in the Synthesis of Biologically Active Cinnoline, Phthalazine and Quinoxaline Derivatives. Current Organic Synthesis, 2017. Available at:[Link]

-

Investigation of Reactions of Aryl Triazene/Diazene and Their Application for Synthesis of Arylboronic Esters and Di-substituted Cinnolines. Nanyang Technological University (NTU) Digital Repository, 2011. Available at:[Link]

-

Chemical characterization and mode of action of Ligustrum lucidum flower essential oil against food-borne pathogenic bacteria. Bangladesh Journal of Pharmacology, 2016. Available at:[Link]

A Theoretical and Computational Blueprint for the Analysis of 3-Methyl-4-phenylcinnoline: A Guide for Researchers

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantum Computational, Molecular Docking, Dynamics, PASS, and ADMET Analyses of Methyl α-D-Glucopyranoside Derivatives [physchemres.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents | MDPI [mdpi.com]

- 14. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Characterization and Third Order Non Linear Optical Properties of Metallo Organic Chromophores [scirp.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. apps.dtic.mil [apps.dtic.mil]

exploring the reactivity of the cinnoline ring system

Exploring the Reactivity of the Cinnoline Ring System: A Comprehensive Guide to Synthesis, Mechanisms, and Drug Development

Executive Summary The cinnoline (1,2-benzodiazine) scaffold is a privileged bicyclic heterocycle characterized by two adjacent nitrogen atoms within a six-membered aromatic ring fused to a benzene core[1]. As an isostere of quinoline and isoquinoline, cinnoline exhibits a unique electronic landscape that dramatically alters its reactivity profile, making it a highly valuable moiety in modern drug discovery and materials science[1]. This whitepaper provides an in-depth mechanistic analysis of cinnoline reactivity, detailing self-validating synthetic protocols and its expanding role in pharmacological applications.

Structural and Electronic Foundations

The presence of the diaza system in cinnoline fundamentally dictates its chemical behavior. The two electronegative nitrogen atoms exert strong inductive and resonance electron-withdrawing effects on the fused benzene ring. Consequently, the cinnoline nucleus is generally deactivated toward electrophilic aromatic substitution (EAS) but highly activated toward nucleophilic aromatic substitution (SNAr)[2].

Mechanistic Reactivity Profiles

2.1 Electrophilic Aromatic Substitution (EAS) Due to the electron-withdrawing nature of the diaza core, EAS requires harsh conditions. When electrophilic attack does occur—such as in nitration using a mixture of nitric and sulfuric acids—it is highly regioselective, directed primarily to the C-5 and C-8 positions[2].

-

Causality: The regioselectivity is governed by the stability of the intermediate Wheland complex (carbocation). Attack at C-5 or C-8 allows the positive charge to be effectively delocalized onto the nitrogen atoms of the adjacent ring, lowering the activation energy of the transition state[2]. Kinetic studies reveal that in strong acids (76–83% H2SO4), cinnoline is nitrated as its protonated cation, which further deactivates the system by a factor of 2 × 10² compared to unprotonated analogs[3].

2.2 Nucleophilic Aromatic Substitution (SNAr) Conversely, the electron-deficient nature of the cinnoline ring activates it for SNAr, particularly at the C-4 position[2]. If a leaving group (e.g., a halogen) is present at C-4, nucleophiles such as amines or alkoxides can readily displace it.

-

Causality: The SNAr mechanism proceeds via an addition-elimination pathway. The initial nucleophilic attack forms a Meisenheimer complex, which is heavily stabilized by the electron-withdrawing nitrogen atoms that act as an electron sink, facilitating the subsequent expulsion of the leaving group.

2.3 Reduction, Oxidation, and Rearrangement

-

Reduction: Unlike simple benzenoid systems, the reduction of cinnoline (e.g., using lithium aluminum hydride or zinc amalgam) yields 1,4-dihydrocinnolines rather than 1,2-dihydro derivatives[4]. Prolonged thermal treatment of these reduced species often triggers a structural rearrangement into indole derivatives (e.g., 3-methylcinnoline rearranging to 3-methylindole/skatole)[4].

-

N-Oxidation: Oxidation with peracids preferentially occurs at the N-2 position.

-

Causality: Despite molecular orbital calculations suggesting similar or slightly higher electron density at N-1, the peri-hydrogen at C-8 creates significant steric hindrance, kinetically favoring attack at the more accessible N-2 position[5].

-

Logical pathways of cinnoline reactivity based on electronic properties.

Synthetic Methodologies & Protocols

3.1 The Classic Approach: Richter Cyclization The Richter synthesis remains a foundational method for constructing the cinnoline core from o-aminophenylpropiolic acid derivatives[6].

Protocol: Richter Synthesis of 4-Hydroxycinnoline

-

Diazotization: Dissolve o-aminophenylpropiolic acid in aqueous HCl. Cool the solution to 0–5 °C and add an aqueous solution of NaNO₂ dropwise.

-

Causality: The amine is converted to a highly electrophilic diazonium salt. Maintaining the temperature strictly below 5 °C is critical to prevent the thermal degradation of the diazonium intermediate into a phenol via nitrogen gas evolution.

-

-

Intramolecular Cyclization: Gradually heat the diazonium salt solution to 70 °C[7].

-

Causality: Thermal energy overcomes the activation barrier, allowing the alkyne moiety to act as an internal nucleophile and attack the electrophilic diazonium nitrogen, forming the six-membered cinnoline ring (yielding 4-hydroxycinnoline-3-carboxylic acid).

-

-

Decarboxylation: Isolate the intermediate and heat it near its melting point.

-

Causality: The electron-withdrawing nature of the adjacent heterocyclic system facilitates the thermal loss of CO₂, yielding the parent 4-hydroxycinnoline[6].

-

3.2 Modern Transition-Metal Catalysis: Rhodium(III)-Catalyzed C-H Activation Recent advancements leverage Rh(III) catalysis to synthesize diverse cinnolines and cinnolinium salts via oxidative C-H activation of azo compounds coupled with alkynes[8].

Protocol: Rh(III)-Catalyzed Synthesis of Cinnolinium Salts

-

Catalyst Activation: In a Schlenk tube under an inert atmosphere (N₂/Ar), combine the azo compound (0.2 mmol), alkyne (0.24 mmol), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) in dichloroethane (2 mL).

-

Causality: AgSbF₆ acts as a halide scavenger, abstracting chloride ligands from the[RhCp*Cl₂]₂ precatalyst. This generates a cationic, highly electrophilic Rh(III) species with open coordination sites necessary for substrate binding.

-

-

C-H Cleavage & Insertion: Stir the mixture at 110 °C for 12–24 hours.

-

Causality: The azo group directs the Rh(III) center to the ortho-C-H bond, facilitating oxidative C-H activation to form a stable five-membered rhodacycle. The alkyne then coordinates and undergoes migratory insertion into the Rh-C bond[8].

-

-

Reductive Elimination: Cool to room temperature, filter through Celite, and purify via flash chromatography.

-

Causality: Subsequent reductive elimination forms the C-N bond, releasing the cinnoline core and regenerating the active Rh(I) catalyst (which is reoxidized to Rh(III) to close the catalytic cycle).

-

Rhodium(III)-catalyzed oxidative C-H activation and cyclization workflow.

Pharmacological Applications & Drug Development

The cinnoline scaffold has proven to be a highly effective pharmacophore. Its derivatives exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties[1].

-

Antibacterial Agents: Cinoxacin is a classic example of a marketed drug containing the cinnoline system, utilized primarily for urinary tract infections[4].

-

Antitumor Enediynes: Fusing a cinnoline ring to a cyclic enediyne system drastically lowers the activation energy required for the Bergman cyclization. The electron-poor cinnoline moiety enhances the rate of cycloaromatization, allowing the generation of DNA-damaging diradicals at physiologically relevant temperatures (e.g., 40 °C), making them potent candidates for targeted cancer therapies[9].

Quantitative Pharmacological Data

| Compound / Derivative | Target / Assay | Quantitative Result | Reference |

| Cinnoline Derivative 20 | Leishmania major proliferation | EC₅₀ = 0.24 µM | [1] |

| Cinnoline Derivative 20 | Plasmodium falciparum proliferation | EC₅₀ = 0.003 µM | [1] |

| Pyrazoline-Cinnoline 5a | Rat paw edema (Inflammation model) | 58.50% Inhibition | [10] |

| Pyrazoline-Cinnoline 5d | Rat paw edema (Inflammation model) | 55.22% Inhibition | [10] |

| Cinnoline-Fused Enediyne 8 | DNA Cleavage (Bergman cyclization) | Active at 40 °C; 60% yield at 75 °C | [9] |

| Cinnoline (Nitration) | Nitration in H₂SO₄ (76–83%) | ~1:1 ratio of 5-nitro and 8-nitro | [3] |

References[6] Wikipedia. "Cinnoline." Wikipedia. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSNXLJlhf8GUP-htAG-G0pMR1r_C4A2yWBFgRZhAtRSbrFpM36hRsUD9V1yjL8GfaThDgPBwakLm2GJDgk0TLtcxN4gizabLphTemk7OtLyHoCHp0AGWxi_wYsR5OoymUNMg==[1] MDPI. "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnOSwgtiDgniwm31icSp-Lo6nPRC4_CPJCUoLgkAZmfkB9ZOWCXIUmYfjLzokIcHSI57lOet0pSUqcmBfFpsPgb4WVNAYoIeK9SfLpPFG0GdAdk9BIPX386TycyEajidsKqekB[7] IJPER. "An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives." Indian Journal of Pharmaceutical Education and Research. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXLMorTTG1t7zF0t5v0ETWxD8PZg5085YArC4H3h48sYpVqdjuZ61ZpiP-_x02AP6YMGGmeg-nG7t1ZtwVc3uK80cckgzhQcgDRA9LBAhBqhq1LZc7DDZVTvis_eZarGY7pjPQHblK2e66olr0RtX51tuF2razPUVn[10] PNR Journal. "A Comprehensive Review On Cinnoline Derivatives." Journal of Pharmaceutical Negative Results. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU86FvS_hngSFM9Dmzxaf5m1tfrooflvO_8av6jcmSt95dbx3Cz-EkXb_kriUbjgFKJu1731D5Z7AseCxkKLPa6R0xrQLc_11-_Q-I93C_Ol8ICD3qy3OtVIvLJx4LLPa3LgJwFAmKWWJNZonBxhFsD6Gzsnpq14_tTXGj8MSYOMc8Zg4=[2] Benchchem. "8-Nitrocinnoline." Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLoXWT2-hokhU7Bg11xTPGJVG0p5ck0vreirodVZY8NORpmYxzqSu4cbQrafnt3sUHJBqMFE1UiiRNgaYbbLD17wdi6AiTjQ3bgzuIjYhTwS4BZXRDTQplzzIIQKr9UYgP2cVt1g==[5] Thieme. "Science of Synthesis Knowledge Updates 2013/1." Thieme-Connect. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8JVUODRESSKVQwyaDssqf_KpHr5S50IZF402U4cyn6MqZeuHCCQUNfNHUKnDP54JyDpo6dQ6QWWmjZgjwt4iIGHi9WLaPQGO6a6C38SoPPAnaCjGqWepz7j_-IW_HKCpFySP8Mt3t3SDuK1766-QH9zzXw-KWV12tEvwwstmAZT12XOwkWfj9fA==[9] ACS. "Synthesis and Reactivity of Cinnoline-Fused Cyclic Enediyne." Journal of the American Chemical Society. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB7w2k1hxXOun9UMl97whKfv6crdrc68LdSNbaHOSMxuZKJvxYrA7Tie8dF6E3wNacOFaWXR5nfX9OkSvyfN79FCplg5u4hxeWjdgh653p6994guapBEGO29i6nkhdbTdIXGK86w==[3] RSC. "Heteroaromatic reactivity. Part III. The kinetics of nitration of cinnoline and 2-methylcinnolinium perchlorate." Journal of the Chemical Society B: Physical Organic. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCmz-1Omz5f0n93NdPi6ctYbJTvy4psXwHjtZiXIQtlYcKhy-bqc10YTECOAO-y91x7T2LcRpKZT7CPsORLH1SIX8RA-mjy7sNgEeix2VJlfnGq9fnfHi4p_DJyLTKLYUgMCOdHUyWw1Vld1Zb2B00cOWjPYTD-3evnHobp2E=[4] Thieme. "Product Class 9: Cinnolines." Thieme-Connect. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfIHPLo68GkND1zSuG8_2VMyhUTffND_zjRXHA5K148KtulrdYCdtNZkJSP84Xs0cJkGJV9lB3m-q4BJHnz79lTpderJD5Y1sMwI56Q2ItFadxuVXUx8FzxK8BK1JeVvEdN1_9vrnS4ztrpgYq2s1SFwLPQR-Fyoz8yOQ_xZs8jZmIsUS0CcPD1Q==[8] ResearchGate. "A General Method to Diverse Cinnolines and Cinnolinium Salts." ResearchGate. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAj7VF1ANHo2o80WCMl6hYTpd1MGrmWLf_9AsM9PwKPfhsbyMBMCB9J34rFBRJU1VTXtk1jwsjlZ1l23HTOzFRDBFw5OjaV7iqUqalNwaysZ6FQzpPQuVBtwCMMSjqZ26FU8KgJXKlDRpR0q096Tgl2yWWRfOqn8MMEVIHPeZZ7SZ57FJy3Wf3u8WN-eI0fo315AE3XPC2ji962gSJQDihLfXl1uDW85gKV8KeaS_y1on5AKkVrLphGJ3mZ6yaSQ==

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Heteroaromatic reactivity. Part III. The kinetics of nitration of cinnoline and 2-methylcinnolinium perchlorate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Cinnoline - Wikipedia [en.wikipedia.org]

- 7. ijper.org [ijper.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pnrjournal.com [pnrjournal.com]

Comprehensive Analytical Guide for the Detection and Quantification of 3-Methyl-4-Phenylcinnoline

Application Note & Protocol Guide Target Audience: Analytical Chemists, Synthetic Researchers, and Pharmacokinetic Scientists

Introduction & Analytical Challenges

3-Methyl-4-phenylcinnoline (CAS 21039-71-4) is a highly valued heterocyclic building block utilized in the development of novel antibacterial agents, fluorogenic probes, and advanced organic materials [5]. It is frequently synthesized via transition-metal-catalyzed annulation, such as the palladium-catalyzed reaction of 1-(2-iodoaryl)triazenes with internal alkynes [1].

The Core Analytical Challenge: During synthesis, the reaction often yields an inseparable mixture of regioisomers—specifically, 3-methyl-4-phenylcinnoline and 4-methyl-3-phenylcinnoline (frequently in ratios approximating 59:41) [1]. Differentiating these isomers requires highly optimized chromatographic gradients. Furthermore, when tracking this compound in biological matrices for pharmacokinetic profiling, matrix-induced ion suppression necessitates robust sample preparation and highly specific mass spectrometric detection [4].

Analytical Workflow Strategy

Caption: Workflow for the detection, quantification, and isomeric differentiation of 3-Methyl-4-phenylcinnoline.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Scientific Rationale (Causality): The cinnoline core contains basic nitrogen atoms with a pKa of approximately 2.6. To efficiently extract the un-ionized free base from aqueous or biological matrices into an organic solvent, the sample pH must be adjusted to at least two units above the pKa (pH > 4.6). Adjusting the pH to 7.0 ensures >99% of the analyte is in its highly lipophilic, neutral state.

Step-by-Step Protocol

-

Aliquot: Transfer 500 µL of the sample (synthetic reaction mixture or plasma) into a 2.0 mL microcentrifuge tube.

-

Internal Standard Addition: Add 50 µL of Internal Standard (IS) solution (e.g., 4-methylcinnoline, 1 µg/mL). Self-Validation Check: The IS corrects for volumetric losses during extraction and normalizes matrix-induced ion suppression during MS analysis.

-

pH Adjustment: Add 100 µL of 0.1 M Ammonium Bicarbonate buffer (pH 7.0) and vortex briefly.

-

Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes to maximize partitioning.

-

Phase Separation: Centrifuge at 10,000 × g for 10 minutes at 4 °C.

-

Recovery: Carefully transfer the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of nitrogen at 35 °C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (30% Acetonitrile / 70% Water with 0.1% Formic Acid). Vortex and transfer to an HPLC autosampler vial.

HPLC-DAD Method for Routine Quantification

Scientific Rationale (Causality): The extended conjugated π-system of the cinnoline ring provides strong UV chromophores. Monitoring at 230 nm and 275 nm captures the primary absorption bands, allowing for robust, non-destructive quantification in high-concentration synthetic samples [3].

Table 1: Chromatographic Parameters & System Suitability

| Parameter | Specification / Condition |

| Analytical Column | Phenomenex Luna C18(2) (150 × 2.1 mm, 5 µm) |

| Mobile Phase A | HPLC-grade Water + 0.1% Formic Acid (v/v) |

| Mobile Phase B | HPLC-grade Acetonitrile (CH₃CN) |

| Gradient Program | 30% B to 70% B over 10 min; hold at 70% for 2 min; re-equilibrate at 30% B for 3 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelengths | 230 nm (Primary Quantifier), 275 nm (Qualifier) |

| Injection Volume | 2 µL |

System Suitability & Self-Validation:

Before analyzing unknown samples, inject a resolution standard containing an equimolar mixture of 3-methyl-4-phenylcinnoline and 4-methyl-3-phenylcinnoline. The analytical run is validated only if the critical pair resolution (

LC-MS/MS Method for Trace Matrix Analysis

Scientific Rationale (Causality):

For biological samples or trace impurity profiling, UV detection lacks the necessary sensitivity. Electrospray Ionization (ESI) in positive mode efficiently protonates the basic cinnoline nitrogen, yielding a robust

Table 2: Mass Spectrometry (MRM) Parameters

| Parameter | Value |

| Ionization Mode | ESI Positive (+) |

| Precursor Ion ( | m/z 221.1 |

| Quantifier Transition | m/z 221.1 → 193.1 (Loss of |

| Qualifier Transition | m/z 221.1 → 178.1 (Loss of |

| Collision Energy (CE) | 25 eV (Quantifier), 35 eV (Qualifier) |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) |

Step-by-Step Protocol

-

Tuning: Infuse a 1 µg/mL standard of 3-methyl-4-phenylcinnoline directly into the MS source at 10 µL/min to optimize the declustering potential and collision energies for the specific instrument.

-

Calibration: Prepare a matrix-matched calibration curve ranging from 1 ng/mL to 1000 ng/mL.

-

Acquisition: Run the samples using the HPLC gradient described in Table 1, diverting the flow to waste for the first 2 minutes to prevent non-volatile matrix salts from contaminating the MS source.

-

Data Processing: Calculate the concentration using the peak area ratio of the analyte to the internal standard. The ion ratio (Quantifier/Qualifier) must remain within ±20% of the reference standard to confirm peak purity.

Isomeric Differentiation via NMR Spectroscopy

Scientific Rationale (Causality):

While chromatography can separate 3-methyl-4-phenylcinnoline from 4-methyl-3-phenylcinnoline, it cannot assign their absolute structures without authentic reference standards.

Protocol:

-

Dissolve 5-10 mg of the purified chromatographic fraction in 0.6 mL of deuterated chloroform (

) or DMSO- -

Acquire a 1D

NMR spectrum (400 MHz or higher). Pay specific attention to the singlet corresponding to the methyl group (typically ~2.4 - 2.8 ppm). -

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. A spatial correlation (cross-peak) between the methyl protons and the ortho-protons of the phenyl ring will definitively distinguish the 3-methyl-4-phenyl isomer from the 4-methyl-3-phenyl isomer.

References

- Source: ntu.edu.

- Source: benchchem.

- Source: nih.

- Source: frontiersin.

- Source: benchchem.

Application Notes and Protocols: 3-Methyl-4-phenylcinnoline as a Novel Ligand in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Cinnoline scaffolds, bicyclic heteroaromatic compounds containing two adjacent nitrogen atoms, are of significant interest in medicinal and materials chemistry.[1][2] While their biological activities are widely explored, their application as ligands in organometallic chemistry remains a developing field.[3] This guide introduces 3-Methyl-4-phenylcinnoline as a promising N-heterocyclic ligand for the synthesis of novel organometallic complexes. We provide a comprehensive overview of its synthesis, coordination chemistry, and potential applications, particularly in catalysis. Detailed, field-proven protocols for the synthesis of the ligand and its subsequent complexation with transition metals are presented, along with expected characterization data based on analogous systems. This document serves as a foundational resource for researchers seeking to explore the unique electronic and steric properties of substituted cinnolines in the design of new catalysts and functional materials.

Introduction: The Rationale for Cinnoline-Based Ligands

The design of ligands is central to the advancement of organometallic chemistry, as they play a crucial role in modulating the electronic and steric environment of a metal center, thereby dictating the reactivity and selectivity of the resulting complex.[4] N-heterocyclic compounds, such as quinolines and phenanthrolines, are well-established ligands in catalysis.[5][6] Cinnoline, an isomer of quinoline, offers a distinct coordination environment due to the presence of two adjacent nitrogen atoms (a 1,2-diazine structure).[1] This arrangement can influence the electronic properties of the metal center and the stability of the resulting complex.

3-Methyl-4-phenylcinnoline, in particular, presents several advantageous features:

-

Bidentate Coordination: The two nitrogen atoms of the cinnoline ring can potentially act as a bidentate ligand, forming a stable chelate with a metal center.

-

Steric Influence: The phenyl group at the 4-position and the methyl group at the 3-position introduce steric bulk, which can be leveraged to control the coordination sphere of the metal and influence the selectivity of catalytic reactions.

-

Tunable Electronics: The aromatic system of the cinnoline ring can be further functionalized to fine-tune the electron-donating or -withdrawing properties of the ligand.

This guide will provide the necessary protocols to synthesize 3-Methyl-4-phenylcinnoline and explore its potential as a ligand in the formation of organometallic complexes, with a focus on palladium as a representative transition metal due to its extensive use in cross-coupling reactions.[7]

Synthesis of 3-Methyl-4-phenylcinnoline

The synthesis of the 3-Methyl-4-phenylcinnoline ligand can be achieved through established methods for constructing substituted cinnoline or quinoline frameworks, often involving cyclization reactions. A plausible synthetic route is adapted from known procedures for related heterocyclic compounds.[8][9]

Protocol 1: Synthesis of 3-Methyl-4-phenylcinnoline

Materials:

-

2-Amino-benzophenone

-

Acetylacetone

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Dichloromethane (CH₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 2-amino-benzophenone (1 equivalent) and acetylacetone (1.2 equivalents).

-

Slowly add polyphosphoric acid (PPA) (approximately 10 times the weight of the 2-amino-benzophenone) to the mixture with stirring. The PPA acts as both a solvent and a cyclizing agent.

-

Heat the mixture to 120-130 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-Methyl-4-phenylcinnoline.

-

The final product can be further purified by recrystallization from ethanol.

Expected Characterization:

The structure of the synthesized 3-Methyl-4-phenylcinnoline should be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the methyl group around 2.5 ppm. |

| ¹³C NMR | Resonances corresponding to the aromatic carbons and the methyl carbon. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of 3-Methyl-4-phenylcinnoline (C₁₅H₁₂N₂). |

| FT-IR | Characteristic peaks for C-H aromatic stretching, C=C and C=N stretching in the aromatic region. |

Synthesis of a Palladium(II) Complex with 3-Methyl-4-phenylcinnoline

The coordination of 3-Methyl-4-phenylcinnoline to a transition metal center can be achieved through a ligand substitution reaction. The following protocol describes a general method for the synthesis of a dichloropalladium(II) complex.

Protocol 2: Synthesis of Dichloro(3-Methyl-4-phenylcinnoline)palladium(II)

Materials:

-

3-Methyl-4-phenylcinnoline (2 equivalents)

-

Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (1 equivalent)

-

Anhydrous and degassed dichloromethane (CH₂Cl₂)

-

Anhydrous diethyl ether

-

Schlenk flask and line

-

Magnetic stirrer

-

Cannula for solvent transfer

-

Sintered glass funnel

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon) in a Schlenk flask, dissolve Bis(acetonitrile)dichloropalladium(II) (1 equivalent) in anhydrous and degassed dichloromethane.

-

In a separate Schlenk flask, dissolve 3-Methyl-4-phenylcinnoline (2 equivalents) in anhydrous and degassed dichloromethane.

-

Slowly add the ligand solution to the palladium precursor solution at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours. A color change and/or the formation of a precipitate may be observed.

-

Reduce the volume of the solvent under vacuum.

-

Add anhydrous diethyl ether to precipitate the complex.

-

Collect the solid product by filtration using a sintered glass funnel under an inert atmosphere.

-

Wash the product with small portions of anhydrous diethyl ether and dry under vacuum.

Characterization of the Organometallic Complex

The successful formation of the organometallic complex must be verified through a combination of spectroscopic and analytical techniques.[10]

| Technique | Expected Observations and Rationale |

| ¹H NMR | A downfield shift of the cinnoline proton signals upon coordination to the electron-deficient palladium center. The magnitude of the shift can provide information about the electronic interaction between the ligand and the metal. |

| FT-IR | A shift in the C=N stretching frequency of the cinnoline ring upon coordination. New bands in the far-IR region (below 400 cm⁻¹) corresponding to Pd-N and Pd-Cl stretching vibrations. |

| Elemental Analysis | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula [Pd(C₁₅H₁₂N₂)₂Cl₂]. |

| X-ray Crystallography | Single crystal X-ray diffraction would provide unambiguous proof of the structure, including bond lengths, bond angles, and the coordination geometry around the palladium center.[11] |

Potential Applications in Catalysis

Palladium complexes bearing N-heterocyclic ligands are renowned catalysts for a variety of cross-coupling reactions that are fundamental in organic synthesis and drug development.[7] It is hypothesized that a [Pd(3-Methyl-4-phenylcinnoline)₂Cl₂] complex could serve as a pre-catalyst for reactions such as the Suzuki-Miyaura or Heck couplings.

Application Note: Hypothetical Catalytic Performance in a Suzuki-Miyaura Coupling

The synthesized palladium complex could be evaluated as a catalyst in the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid. The steric bulk of the phenyl and methyl groups on the cinnoline ligand may influence the efficiency and selectivity of the reductive elimination step in the catalytic cycle, potentially leading to high yields of the desired biaryl product.

Workflow for a Catalytic Test Reaction

Caption: Hypothetical workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook